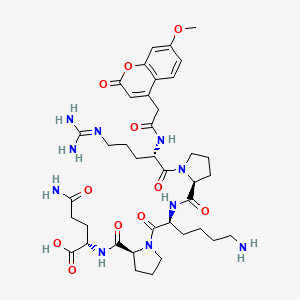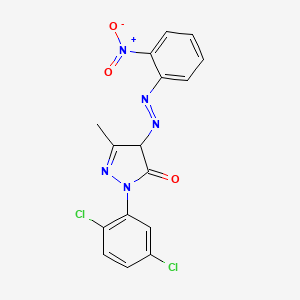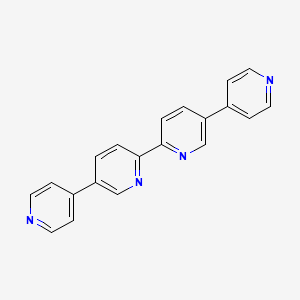
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features multiple pyridine rings, which are known for their aromaticity and nitrogen-containing structure. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the use of pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions . The reaction mixture is stirred at room temperature and then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
化学反応の分析
Types of Reactions
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂).
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can lead to the formation of reduced pyridine compounds.
科学的研究の応用
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine has several scientific research applications:
作用機序
The mechanism of action of 5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in catalytic processes or exhibit unique electronic properties. The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity.
類似化合物との比較
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 2-(pyridin-2-yl)pyrimidine derivatives
- 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
Uniqueness
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine is unique due to its multiple pyridine rings, which provide a high degree of aromaticity and potential for various chemical modifications. This structural feature enhances its versatility in forming coordination complexes and participating in diverse chemical reactions. Additionally, its ability to engage in multiple types of interactions makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C20H14N4 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-19(23-13-17(1)15-5-9-21-10-6-15)20-4-2-18(14-24-20)16-7-11-22-12-8-16/h1-14H |
InChIキー |
GYWCNQREHWJFEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)C3=NC=C(C=C3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



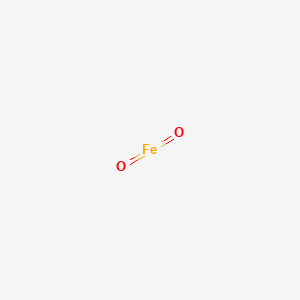

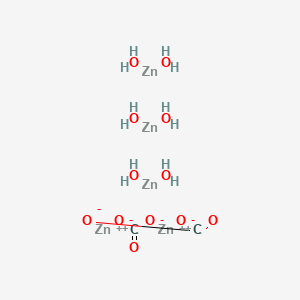
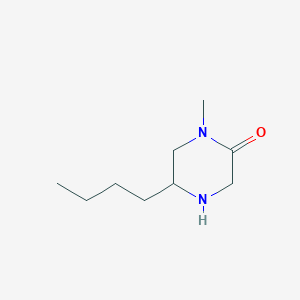
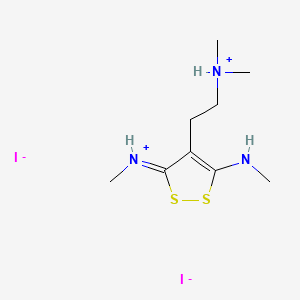
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-](/img/structure/B13745531.png)
